![molecular formula C26H19FN4O4S3 B2372950 2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 496026-00-7](/img/structure/B2372950.png)
2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C26H19FN4O4S3 and its molecular weight is 566.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis in Imaging
- A study discussed the synthesis of DPA-714, a compound designed with a fluorine atom for labeling with fluorine-18, useful in in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).
Inhibitors of Enzymes
- Compounds within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamides class, including variations of the specified compound, have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating significant potential in inhibiting these enzymes (Gangjee et al., 2008).
Antitumor Activity
- Certain derivatives of the compound, particularly in the class of acetamide, pyrrole, and pyrrolopyrimidine, have been synthesized and evaluated for their antitumor activity. These compounds have shown effectiveness comparable to doxorubicin, a known anticancer drug (Alqasoumi et al., 2009).
Molecular Structure and Drug Likeness Analysis
- A study on a similar molecule highlighted its molecular structure, natural bond orbital calculations, and vibrational assignments. The compound's drug likeness was analyzed based on Lipinski's rule, suggesting potential pharmacokinetic properties (Mary et al., 2020).
Synthesis and Evaluation for Medical Use
- Novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives were synthesized and showed potent anticancer activity on human cancer cell lines, indicating their potential in medical applications (Hafez & El-Gazzar, 2017).
Fluorescence Binding Studies
- Research on p-hydroxycinnamic acid amides related to the compound showed interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies, important in understanding drug-protein interactions (Meng et al., 2012).
Crystal Structure Analysis
- The crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides were studied, providing insights into the molecular conformations and interactions critical for drug design (Subasri et al., 2016).
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN4O4S3/c27-17-8-6-16(7-9-17)21-14-36-24-23(21)25(33)31(19-4-2-1-3-5-19)26(30-24)37-15-22(32)29-18-10-12-20(13-11-18)38(28,34)35/h1-14H,15H2,(H,29,32)(H2,28,34,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZMZLUMCSAFDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N)SC=C3C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN4O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
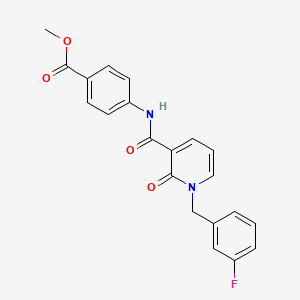
![Benzo[b]thiophen-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2372868.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide](/img/structure/B2372869.png)

![N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-carboxamide](/img/structure/B2372871.png)

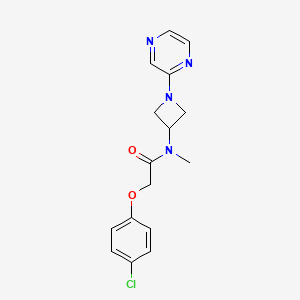
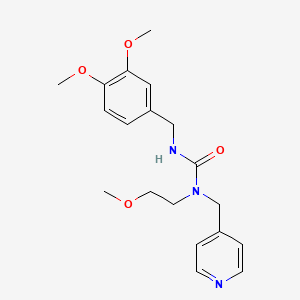
![3,6-dichloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B2372880.png)
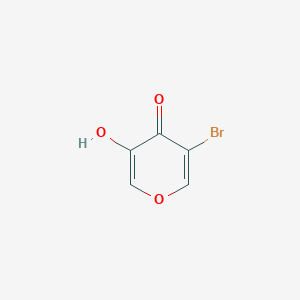
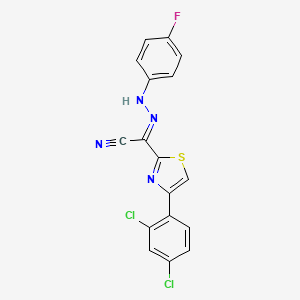
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylsulfanylpropanamide](/img/structure/B2372888.png)


